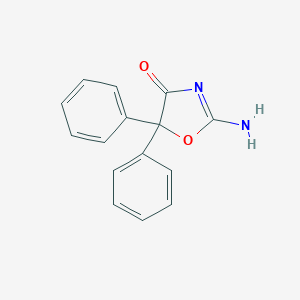
2-Amino-5,5-diphenyl-1,3-oxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,5-diphenyl-1,3-oxazol-4-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been studied for its potential therapeutic properties. The compound's ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in drug discovery and development.
Therapeutic Uses
- Antimicrobial Activity : Research indicates that derivatives of 1,3-oxazole compounds exhibit significant antibacterial properties. For instance, some synthesized derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .
Biological Evaluation
The biological evaluation of this compound has revealed promising results in various studies:
Antibacterial Studies
A study reported that specific derivatives exhibited strong antibacterial activity with MIC values as low as 62.5 µg/mL against Bacillus subtilis and Staphylococcus aureus . This suggests that modifications to the oxazole scaffold can enhance antimicrobial efficacy.
Antibiofilm Activity
In addition to antibacterial properties, certain derivatives demonstrated the ability to inhibit biofilm formation in Enterococcus faecium, indicating potential applications in combating biofilm-associated infections .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. For example:
- The transformation of N-acyl-α-amino acids into their corresponding oxazolones has been explored to enhance antimicrobial profiles while minimizing toxicity .
Case Study 1: Antimicrobial Efficacy
A detailed study synthesized several derivatives based on the oxazole framework and evaluated their antimicrobial activities. The results showed that compounds derived from this compound exhibited varying degrees of effectiveness against multiple bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4b | 62.5 | Bacillus subtilis |
| 4b | 62.5 | Staphylococcus aureus |
| 2 | >500 | Enterococcus faecium |
Case Study 2: Structure Activity Relationship (SAR)
Research focused on understanding how structural modifications influence biological activity. The introduction of different substituents on the phenyl moiety was found to significantly alter the antibacterial efficacy of the compounds derived from this compound .
Eigenschaften
CAS-Nummer |
17925-19-8 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChI-Schlüssel |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Key on ui other cas no. |
17925-19-8 |
Synonyme |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















